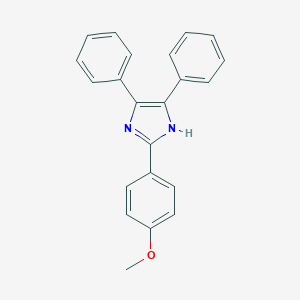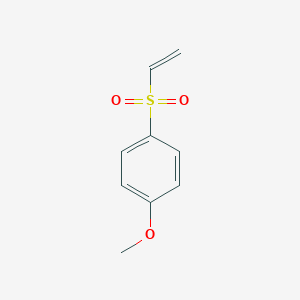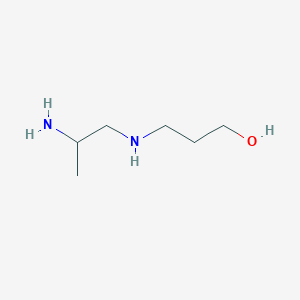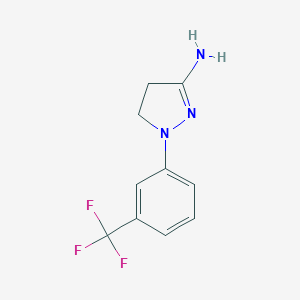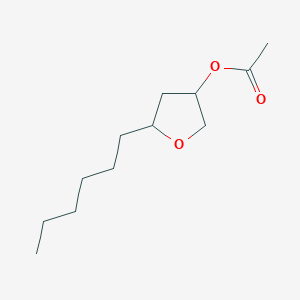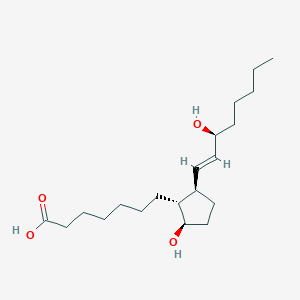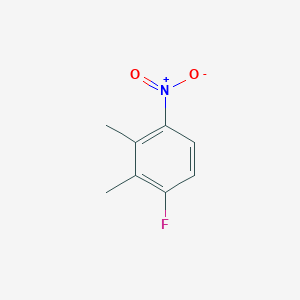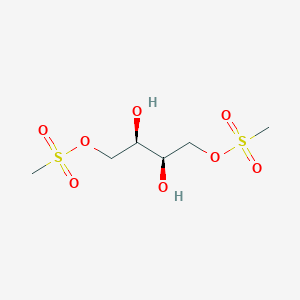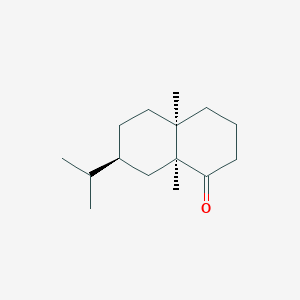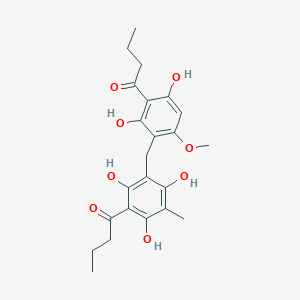
Phloraspine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phloraspine is a natural product that is derived from the bark of the plant Phloretin amide. It has been found to possess various biological activities that make it an interesting compound for scientific research.
Mecanismo De Acción
The mechanism of action of Phloraspine is not fully understood. However, it has been suggested that it may act by inhibiting various signaling pathways involved in cell growth and survival. It has also been suggested that it may act by inducing oxidative stress and DNA damage in cancer cells, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Phloraspine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been found to increase the levels of various antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phloraspine has several advantages for lab experiments. It is a natural product that is readily available and easy to synthesize. It has also been found to be relatively non-toxic and has low side effects. However, one limitation of Phloraspine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to target specific pathways.
Direcciones Futuras
There are several future directions for research on Phloraspine. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify specific pathways that it targets. Additionally, research could be conducted to optimize the synthesis method of Phloraspine and develop new derivatives with enhanced properties.
In conclusion, Phloraspine is a natural product that possesses various biological activities that make it an interesting compound for scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a potential therapeutic agent for various diseases. Future research on Phloraspine should focus on its mechanism of action and its potential as a therapeutic agent.
Métodos De Síntesis
Phloraspine can be synthesized from the bark of the plant Phloretin amide by a process of extraction and purification. The bark is first dried and ground into a fine powder, which is then mixed with a solvent such as ethanol or methanol. The mixture is then heated and stirred to extract the Phloraspine. The extract is then purified using various techniques such as chromatography or crystallization to obtain pure Phloraspine.
Aplicaciones Científicas De Investigación
Phloraspine has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. Phloraspine has also been found to have neuroprotective effects and can protect against oxidative stress-induced cell damage. These properties make it an interesting compound for scientific research in the fields of cancer research, neuroprotection, and anti-inflammatory research.
Propiedades
Número CAS |
1763-14-0 |
|---|---|
Nombre del producto |
Phloraspine |
Fórmula molecular |
C23H28O8 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
1-[3-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxyphenyl]butan-1-one |
InChI |
InChI=1S/C23H28O8/c1-5-7-14(24)18-16(26)10-17(31-4)12(22(18)29)9-13-20(27)11(3)21(28)19(23(13)30)15(25)8-6-2/h10,26-30H,5-9H2,1-4H3 |
Clave InChI |
ZMGUIBLJRFUNEX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C)O)C(=O)CCC)O)O |
SMILES canónico |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C)O)C(=O)CCC)O)O |
Otros números CAS |
1763-14-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



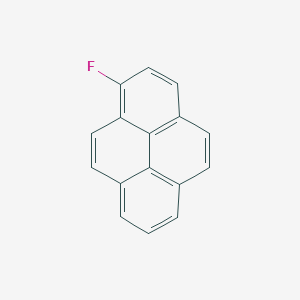
![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)
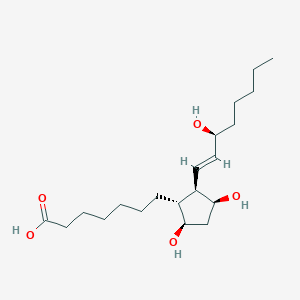
![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)
